REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=O)[NH:7][C:8]([CH3:12])=[N:9]2)=[CH:4][CH:3]=1.O(Cl)[Cl:15]>CN(C)C1C=CC=CC=1>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([Cl:15])=[N:7][C:8]([CH3:12])=[N:9]2)=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
0.45 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2C(NC(=NC2=C1)C)=O
|
Name
|
|
Quantity
|
0.48 mL
|
Type
|
solvent
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.41 mL
|
Type
|
reactant
|
Smiles
|
O(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is evaporated in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted with 25 ml dichloromethane twice
|
Type
|
WASH
|
Details
|
The organic layer is washed with 25 ml water, 25 ml brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is purified by chromatography on silica gel with Heptane/ethylacetate 2:1
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C(=NC(=NC2=C1)C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.288 g | |
YIELD: PERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |